molecular formula C14H22ClNO3 B15232969 O-(1-Methylethyl)-L-tyrosine ethyl ester HCl

O-(1-Methylethyl)-L-tyrosine ethyl ester HCl

Cat. No.: B15232969
M. Wt: 287.78 g/mol
InChI Key: VOBXKSBJYUVHFA-ZOWNYOTGSA-N
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Description

O-(1-Methylethyl)-L-tyrosine ethyl ester HCl is a modified tyrosine derivative where the hydroxyl group of the tyrosine aromatic ring is substituted with an isopropyl (1-methylethyl) group, and the carboxyl group is esterified as an ethyl ester. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. Its CAS registry number is 66423-58-3 . Structurally, it combines features of both esterification and etherification, making it a versatile intermediate in organic synthesis, peptide chemistry, and pharmaceutical research.

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)13(15)9-11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H/t13-;/m0./s1

InChI Key

VOBXKSBJYUVHFA-ZOWNYOTGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride typically involves the esterification of L-tyrosine with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds as follows: [ \text{L-Tyrosine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{H}_2\text{O} ]

The esterification reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{HCl} \rightarrow \text{O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride} ]

Industrial Production Methods

In an industrial setting, the production of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for L-tyrosine.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride involves its conversion to L-tyrosine in the body. The ester group is hydrolyzed by esterases, releasing L-tyrosine, which can then participate in various metabolic pathways. L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and other physiological processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isopropyl group in the target compound enhances steric bulk and lipophilicity compared to unmodified tyrosine esters.
  • Ester Group Impact : Ethyl esters (e.g., CAS 4089-07-0 ) generally offer a balance between stability and hydrolysis rates, whereas methyl esters (e.g., CAS 34805-17-9) may exhibit faster enzymatic cleavage in biological systems.

Physicochemical Properties

  • Melting Points: L-Tyrosine ethyl ester HCl: >300°C (decomposition) . O-Benzyl-L-tyrosine methyl ester HCl: Not explicitly reported but expected to be lower due to increased molecular flexibility.
  • Solubility : Hydrochloride salts generally improve water solubility. The isopropyl group in the target compound may reduce aqueous solubility compared to unmodified tyrosine esters.

Q & A

Q. What are the established synthetic routes for O-(1-Methylethyl)-L-tyrosine ethyl ester HCl, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via HCl gas-catalyzed esterification of L-tyrosine derivatives in anhydrous ethanol, with yields optimized by controlling reaction temperature (0–5°C) and stoichiometric excess of isopropyl alcohol . Alternative routes include SOCl₂-mediated esterification in refluxing ethanol, though this method requires careful pH adjustment (pH 7–8) post-reaction to avoid racemization . Purification typically involves recrystallization from ethanol/ethyl acetate (1:3 v/v), yielding >95% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H-NMR to confirm the ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the isopropyl group (δ 1.2–1.3 ppm for CH(CH₃)₂) . Optical rotation ([α]²⁵D = -6.3° to -7.3° in H₂O) confirms stereochemical purity, while melting point (166–170°C) validates crystallinity . LC-MS (ESI+) should show [M+H]⁺ at m/z 246.1 for the free base and 282.6 for the hydrochloride salt .

Q. What solubility properties are critical for formulating aqueous buffers in kinetic studies?

  • Methodological Answer : The hydrochloride salt is highly soluble in water (>50 mg/mL at 25°C) but sparingly soluble in apolar solvents (e.g., hexane). For buffer preparation, dissolve in 10 mM HCl (pH 2–3) to prevent ester hydrolysis. Ethanol (up to 20% v/v) can enhance solubility in mixed solvents .

Advanced Research Questions

Q. How can enzymatic methods be applied to resolve stereochemical impurities in synthetic batches?

  • Methodological Answer : Use mushroom tyrosinase in phosphate buffer (pH 6.5, 25°C) to selectively hydrolyze undesired D-enantiomers. Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 280 nm. The L-enantiomer remains intact, achieving ≥99% enantiomeric excess .

Q. What experimental strategies mitigate ester hydrolysis during long-term stability studies?

  • Methodological Answer : Store lyophilized powder at -20°C in desiccated, amber vials. For solution-phase studies, add 1 mM Zn²⁺ (as ZnCl₂) to inhibit hydrolytic enzymes. Degradation kinetics can be tracked using HPLC-UV (retention time shift for tyrosine byproduct) under accelerated conditions (40°C, 75% RH) .

Q. How do steric effects from the isopropyl group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The bulky O-(1-methylethyl) group reduces nucleophilic attack at the ester carbonyl, necessitating activated coupling reagents (e.g., HATU/DIPEA in DMF). Compare coupling efficiency with methyl/ethyl esters via NMR reaction monitoring (disappearance of starting material at δ 5.1 ppm for Tyr-OH) .

Q. What analytical approaches differentiate diastereomers in derivatives of this compound?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, 20% IPA/hexane) or circular dichroism (CD) spectroscopy (210–250 nm) to distinguish diastereomers. For diastereomeric salts, X-ray crystallography with Cu-Kα radiation resolves absolute configuration .

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